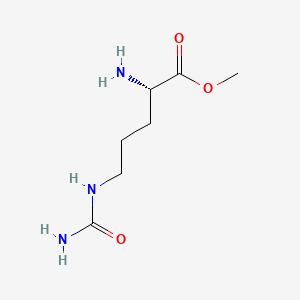

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIDUNQGFPNLO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate typically involves the reaction of amino acid derivatives with carbamoylating agents. One common method is the reaction of an amino acid ester with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamoylamino group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts such as acids or bases.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of different esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Methyl pentanoate: A simple ester with a similar structure but lacking the amino and carbamoylamino groups.

Methyl carbamate: Contains a carbamate group but lacks the amino acid backbone.

Ethyl acetate: Another ester with different functional groups and properties .

Uniqueness

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, commonly known as a derivative of citrulline, is an amino acid compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Contains an amino group, a carbamoylamino group, and an ester functional group.

- Molecular Formula : C₆H₁₂N₄O₃

- Molecular Weight : 174.19 g/mol

Chemical Reactions

The compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces carbamoylamino to form amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Ester group can react with nucleophiles | Alcohols, amines in acidic or basic conditions |

This compound functions primarily as a substrate in metabolic pathways. It interacts with various enzymes and receptors, potentially modulating their activity. The following points summarize its biological mechanisms:

- Enzyme Interaction : Acts as an inhibitor or activator for specific enzymes involved in metabolic processes.

- Metabolic Pathways : Plays a role in the urea cycle and amino acid metabolism.

- Therapeutic Potential : Investigated for its effects in treating metabolic disorders and enhancing athletic performance.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Metabolic Role : It has been shown to influence nitrogen metabolism positively, which is crucial for muscle recovery and growth during exercise.

- Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

- Immune Modulation : Research indicates it could modulate immune responses, making it relevant in inflammatory diseases.

Study 1: Metabolic Impact on Athletes

A study conducted on athletes examined the effects of this compound supplementation on exercise performance. Results indicated:

- Increased Endurance : Participants showed a significant increase in endurance levels.

- Enhanced Recovery : Reduced muscle soreness was reported post-exercise.

Study 2: Neuroprotective Properties

In a laboratory setting, the compound was tested for neuroprotective effects against oxidative stress:

- Cell Viability : Neuronal cells treated with the compound exhibited higher viability under oxidative stress conditions compared to untreated controls.

- Mechanism Exploration : The study suggested that the compound might enhance antioxidant defenses within cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Citrulline | Similar backbone | Promotes nitric oxide synthesis |

| Arginine | Precursor to nitric oxide | Enhances blood flow and recovery |

| Ornithine | Related in urea cycle | Supports ammonia detoxification |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via esterification of L-citrulline. A common approach involves protecting the amino group, followed by carbamoylation and methyl ester formation. For example, describes a related synthesis using a prop-2-enoxycarbonyl protecting group, achieving a 93% yield via controlled reaction conditions (e.g., low-temperature coupling and HCl salt precipitation). Optimization requires monitoring reaction pH, temperature, and stoichiometric ratios of reagents. NMR (e.g., H-NMR in DMSO-) and HPLC-MS are critical for purity validation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H-NMR to confirm stereochemistry (e.g., δ = 3.74 ppm for the methyl ester group, as seen in ) and FT-IR for functional groups (amide I/II bands near 1650 cm).

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm for amide bonds).

- Mass Spectrometry : High-resolution MS (e.g., QTOF) to verify the molecular ion ([M+H] at m/z 219.10, per ). Cross-reference with literature data (e.g., ) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the methyl ester and carbamoyl groups. highlights that analogs like nitroarginine methyl ester degrade at room temperature, necessitating strict temperature control. Lyophilization is advised for long-term storage .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is polar due to the carbamoyl and amino groups. It is soluble in water, DMSO, and methanol but insoluble in nonpolar solvents. For biological assays, dissolve in PBS (pH 7.4) or cell culture media, ensuring concentrations ≤10 mM to avoid precipitation. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. What kinetic mechanisms govern the oxidation of this compound in acidic/basic media?

- Methodological Answer : details permanganate oxidation of L-citrulline (structurally analogous). The reaction follows first-order kinetics with respect to the amino acid. In acidic media, protonation of the carbamoyl group slows oxidation, while in basic conditions, deprotonation accelerates it. Use stopped-flow spectrophotometry to monitor absorbance changes (525 nm for MnO decay) and derive rate constants. Transition-state modeling (DFT) can predict reactive intermediates .

Q. How can isotopic labeling (e.g., H, N) enhance metabolic or pharmacokinetic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 3,3- labeled, as in ) via H-D exchange under basic conditions. Use N-labeled ammonium chloride during carbamoylation. These isotopes enable tracking via:

- LC-MS/MS : Quantify metabolite formation in biological matrices.

- NMR : Resolve metabolic pathways (e.g., H-N HMBC for urea cycle interactions). Validate labeling efficiency (>98%) using isotopic purity assays .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

- Methodological Answer : highlights impurity analysis using:

- HPLC-DAD/ELSD : Detect byproducts like unreacted citrulline or methyl ester hydrolysis products.

- Ion Chromatography : Identify charged impurities (e.g., residual HCl from salt formation).

- 2D-NMR : Assign structures to unknown peaks (e.g., C-HSQC for carbamoyl group confirmation). Compare batch-to-batch data to identify process-related variability .

Q. How does this compound interact with biological targets (e.g., nitric oxide synthase)?

- Methodological Answer : Molecular docking and SPR assays reveal binding affinity to enzymes like arginase or NOS . shows arginine analogs bind via hydrogen bonding to active-site residues (e.g., Glu277 in arginase). Use competitive inhibition assays with C-labeled substrates to measure IC. Validate with knock-out cell models to assess functional impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.